molecular formula C7H5BN2O4 B13924316 B-(5-Cyano-2-nitrophenyl)boronic acid CAS No. 860034-13-5

B-(5-Cyano-2-nitrophenyl)boronic acid

Cat. No.: B13924316
CAS No.: 860034-13-5
M. Wt: 191.94 g/mol
InChI Key: CCDBEDZKWQIRKB-UHFFFAOYSA-N
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Description

B-(5-Cyano-2-nitrophenyl)boronic acid: is an organoboron compound that contains a boronic acid functional group attached to a 5-cyano-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including B-(5-Cyano-2-nitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are derived from boric acid through dehydration with alcohols . The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: B-(5-Cyano-2-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

B-(5-Cyano-2-nitrophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of B-(5-Cyano-2-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: B-(5-Cyano-2-nitrophenyl)boronic acid is unique due to the presence of both cyano and nitro groups, which can influence its reactivity and applications in various chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis .

Properties

CAS No.

860034-13-5

Molecular Formula

C7H5BN2O4

Molecular Weight

191.94 g/mol

IUPAC Name

(5-cyano-2-nitrophenyl)boronic acid

InChI

InChI=1S/C7H5BN2O4/c9-4-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3,11-12H

InChI Key

CCDBEDZKWQIRKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)[N+](=O)[O-])(O)O

Origin of Product

United States

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